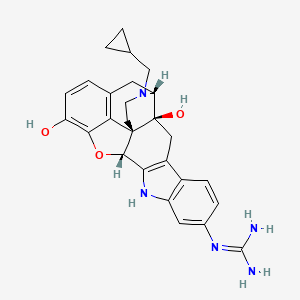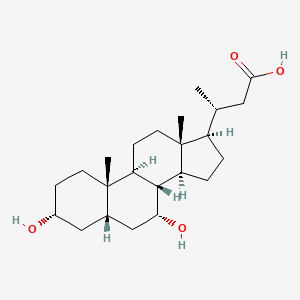
Orthotellurate(4-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Orthotellurate(4-) is an orthotellurate ion. It is a conjugate base of an orthotellurate(3-). It is a conjugate acid of an orthotellurate(5-).
Applications De Recherche Scientifique
1. Polymorphism Studies
- Polymorphism of Orthotelluric Acid : Orthotelluric acid, H6TeO6, exhibits various polymorphic forms. Its monoclinic, cubic, and tetragonal modifications have been extensively studied using X-ray single crystal analysis. The most stable form is monoclinic H6TeO6. These findings contribute to the understanding of the physical properties of orthotelluric acid (Bayer, 1968).
2. Antioxidant Characteristics
- Antioxidant Properties of Organotellurium Compounds : An octyltelluro group ortho to the phenolic moiety in BHA (butylated hydroxyanisole) significantly enhances its antioxidant characteristics. This compound, being regenerable and efficient in inhibiting peroxidation, indicates the potential of orthotellurate derivatives in antioxidant applications (Johansson et al., 2010).
3. Structural Analysis and Synthesis
- Synthesis and Structural Analysis of Strontium and Barium Orthotellurates : The synthesis of Sr3TeO6 and Ba3TeO6 and their crystal structures have been determined. These compounds exhibit significant superstructures and are hettotypes of the cubic aristotype with the double perovskite structure (Stöger et al., 2010).
4. Electrochemical Applications
- Electrolytic Deposition Involving Orthotelluric Acid : Orthotelluric acid H6TeO6 is effective in the preparation of stable manganese electrolytes, showing potential for use in electrolytic deposition processes (Galvanauskaitė et al., 2016).
5. Organotellurium Compound Synthesis
- Synthesis of Novel Organotellurium Compounds : New organotellurium compounds with an amino group ortho to the tellurium atom have been synthesized, contributing to the development of novel chemical compounds with unique properties (Al-Rubaie et al., 1993).
6. Catalysis
- Catalytic Applications : Orthotelluric acid interaction with a silica support at high temperatures leads to the formation of oxotellurosilica surface complexes. These complexes have distinct catalytic performances, indicating their potential use in catalytic processes (Castellan et al., 1975).
Propriétés
Nom du produit |
Orthotellurate(4-) |
|---|---|
Formule moléculaire |
H2O6Te-4 |
Poids moléculaire |
225.6 g/mol |
InChI |
InChI=1S/H6O6Te/c1-7(2,3,4,5)6/h1-6H/p-4 |
Clé InChI |
FXADMRZICBQPQY-UHFFFAOYSA-J |
SMILES canonique |
O[Te](O)([O-])([O-])([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




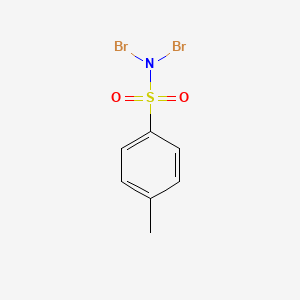
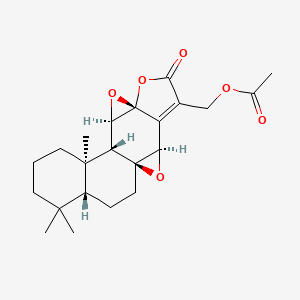
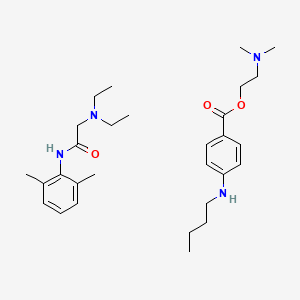
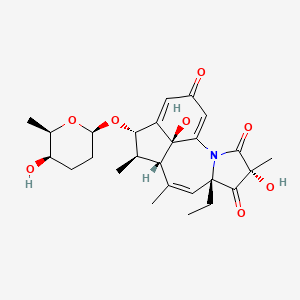
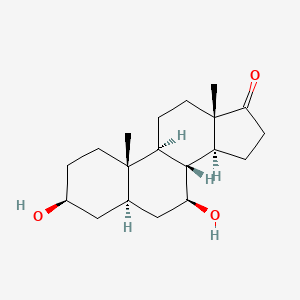
![7-Chloro-4-oxo-8-[1,2,4]triazol-4-yl-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid](/img/structure/B1244294.png)
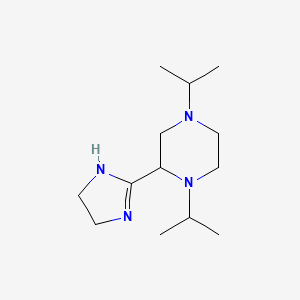
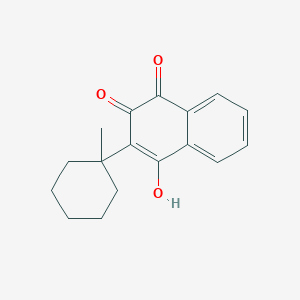
![[(E)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(13E,24E)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] 2,3-dimethoxypropanoate](/img/structure/B1244299.png)
![7-[(3R)-3-(2-aminopropan-2-yl)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1244303.png)
